molecular formula C27H24S2 B13737000 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene

1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene

Cat. No.: B13737000
M. Wt: 412.6 g/mol
InChI Key: ADDVFVWWTKZKOH-UHFFFAOYSA-N
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Description

1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene (abbreviated here as DAE) is a diarylethene-based photochromic compound characterized by its reversible structural isomerization upon exposure to specific wavelengths of light. Its core structure consists of a cyclopentene ring fused with two thiophene moieties substituted with methyl and phenyl groups. The phenyl groups enhance π-conjugation, stabilizing both open and closed forms, while the methyl groups sterically hinder side reactions, improving photostability . DAE is synthesized via a lithium-halogen exchange reaction using nBuLi and THF under inert conditions . Its photochromic behavior enables applications in optical memory devices, molecular switches, and light-controlled systems in nanotechnology .

Properties

Molecular Formula

C27H24S2

Molecular Weight

412.6 g/mol

IUPAC Name

2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-5-phenylthiophene

InChI

InChI=1S/C27H24S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-13,16-17H,9,14-15H2,1-2H3

InChI Key

ADDVFVWWTKZKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene

General Synthetic Strategy

The synthesis of this compound typically follows a modular approach:

  • Preparation of substituted thiophene intermediates
  • Functionalization with halogen or boronic acid groups for cross-coupling
  • Construction of the cyclopentene core bearing halogen substituents
  • Final coupling via palladium-catalyzed Suzuki-Miyaura cross-coupling to assemble the diarylethene structure

This strategy allows precise control over substitution patterns and yields the target compound with high purity.

Detailed Synthetic Steps

Preparation of 1,2-Dibromocyclopent-1-ene
  • Starting from cyclopentene, bromination with bromine in glacial acetic acid yields 1,2-dibromocyclopent-1-ene.
  • The product is purified by extraction and vacuum distillation.
  • Typical yield: ~30% after purification.
  • Characterization by $$ ^1H $$ NMR confirms the structure with signals at δ 2.67–2.62 ppm (triplet, 4H) and 2.13–2.03 ppm (multiplet, 2H).
Synthesis of 2-Methyl-5-Phenylthiophene Derivatives
  • Bromination of 2-methylthiophene with N-bromosuccinimide (NBS) in acetic acid produces 3,5-dibromo-2-methylthiophene.
  • Subsequent Suzuki coupling with phenylboronic acid or pinacol esters introduces the phenyl substituent at the 5-position of the thiophene ring.
  • Typical conditions involve palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes, with bases like sodium carbonate in solvents such as dimethoxyethane (DME) and water under reflux.
Preparation of Boronic Acid Pinacol Esters
  • The boronic acid pinacol ester of 2-methylbenzothiazole and related thiophene derivatives can be synthesized by borylation of the corresponding iodo-substituted intermediates.
  • Reaction conditions typically include bis(pinacolato)diboron, potassium acetate, and palladium catalysts at elevated temperatures (~80 °C) in dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Cross-Coupling to Form Diarylethene
  • The key step involves coupling the 1,2-dibromocyclopent-1-ene with two equivalents of 2-methyl-5-phenylthiophene boronic acid derivatives.
  • Palladium-catalyzed Suzuki coupling is performed in degassed DME with sodium carbonate as base and water as co-solvent under argon atmosphere.
  • The reaction is refluxed until completion (monitored by thin-layer chromatography), followed by workup involving extraction, drying over sodium sulfate, and purification via silica gel column chromatography.

Reaction Conditions and Characterization

Step Reagents & Catalysts Solvent & Conditions Yield (%) Characterization Techniques
Bromination of cyclopentene Bromine Glacial acetic acid, room temp ~30 $$ ^1H $$ NMR, melting point
Bromination of 2-methylthiophene N-Bromosuccinimide (NBS) Glacial acetic acid, 18 h $$ ^1H $$ NMR, TLC
Borylation of iodo-derivatives Bis(pinacolato)diboron, Pd catalyst, KOAc DMSO, 80 °C, 5 h 73 $$ ^1H $$ NMR, flash chromatography
Suzuki coupling (final step) Pd(PPh3)4, Na2CO3 DME/H2O, reflux, 0.5–3 h 50–75 $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS, melting point

Analytical Data and Purification

  • NMR Spectroscopy: $$ ^1H $$ and $$ ^{13}C $$ NMR spectra recorded in CDCl3 typically show characteristic signals for methyl groups on thiophene rings (~2.4–2.7 ppm), aromatic protons (~7.2–7.5 ppm), and cyclopentene protons (2.0–2.7 ppm).
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular formula.
  • Chromatography: Purification is achieved by silica gel flash chromatography using hexane/ethyl acetate mixtures.
  • Melting Point: Reported melting points around 160–170 °C confirm compound purity.

Chemical Reactions Analysis

Photochemical Reactions

The compound undergoes photochromic ring-closing and opening under irradiation, a hallmark of diarylethene derivatives. Key findings include:

Reaction Type Mechanism Quantum Yield Key Observations
Cycloreversion Multiphoton absorption → higher excited states ~1% (steady-state)Enhanced yield (~20%) under off-resonant two-photon excitation (730 nm) .
Cyclization S₁ excited state relaxation → conical intersection High yield (~90%+)Rapid ring closure (subpicosecond) in nonpolar solvents .
  • Dynamic Behavior : Femtosecond transient absorption spectroscopy reveals ultrafast ring closure (450 fs) and slower triplet-state relaxation (150 ps–1 μs) .

  • Spectroscopic Triggers : On-resonant excitation (365 nm) vs. off-resonant (730 nm) significantly alters reaction efficiency due to overlapping electronic transitions .

Reaction Dynamics

The compound’s reactivity is governed by:

  • Conical Intersections : Critical for non-radiative decay pathways during photoisomerization .

  • Solvent Effects : Solvent viscosity impacts triplet-state quenching but not primary cyclization kinetics .

  • Substituent Influence : Bulky groups (e.g., phenyl) modulate conformational flexibility and reaction yields .

Structural Analogies

Comparison with related compounds highlights substituent effects:

Compound Key Features Reactivity Differences
1,2-Bis(2,4-dimethyl-5-phenylthiophen-3-yl)perfluorocyclopentene Hexafluoro-substituted cyclopentene, additional methyl groups on thiophenes.Enhanced stability due to fluorine electronegativity; altered electronic properties.
5-Chloro-3-[2-(5-chloro-2-methylthienyl)-cyclopentene] Chlorine substituents; simpler thiophene structure.Potentially antimicrobial activity; reduced conjugation limits photochromic efficiency.

Scientific Research Applications

1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its ability to undergo photochromic changes is of particular interest .

Comparison with Similar Compounds

Table 1: Comparison of DAE with Selected Analogues

Compound Name Substituents Photochromic Properties Key Applications References
DAE Phenyl, methyl Reversible open/closed isomerization (UV/Vis); moderate quantum yield (Φ~0.5) Optical switches, MOF-based photosensitizers
BPDTE (1,2-bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene) Pyridinyl, methyl Enhanced coordination with metal nodes (e.g., Zn); reversible energy transfer in MOFs Reversible singlet oxygen (¹O₂) control in photodynamic therapy (PDT)
BCDTE (1,2-bis(5-(4-carboxyphenyl)-2-methylthien-3-yl)cyclopent-1-ene) Carboxyphenyl, methyl Carboxyl groups enable MOF integration; wavelength-dependent ¹O₂ generation High-contrast PDT (90% cytotoxicity in "on" state vs. 10% "off")
Hexafluoro-DAE (3,3,4,4,5,5-hexafluorocyclopentene backbone) Fluorinated cyclopentene Improved thermal stability; red-shifted absorption (λ~550 nm closed form) High-durability optical memory devices
Cl-DAE (5-chloro-substituted thiophene) Chloro, methyl Stabilized closed form; ligand for lanthanide complexes (e.g., Dy³⁺) Single-molecule magnetism with photo-modulated dynamics

Key Research Findings

Substituent Effects on Photochromism

  • Electron-Donating Groups (e.g., phenyl, pyridinyl) : Enhance conjugation, stabilizing the closed form. BPDTE’s pyridinyl groups enable coordination with Zn²⁺ in MOFs, facilitating energy transfer between porphyrin and BPDTE .
  • Electron-Withdrawing Groups (e.g., fluorine): Hexafluorocyclopentene derivatives exhibit higher thermal stability (decomposition >300°C) and fatigue resistance (>10⁴ cycles) compared to non-fluorinated DAE .
  • Carboxylic Acid Functionalization (BCDTE) : Enables covalent integration into UiO-66 MOFs, creating a light-gated ¹O₂ platform for spatiotemporal PDT .

Limitations and Challenges

  • DAE: Limited solubility in polar solvents restricts biological applications.
  • BPDTE/BCDTE : Requires precise wavelength control to avoid unintended isomerization in MOFs.
  • Hexafluoro-DAE : High synthetic cost due to fluorination steps.

Q & A

Q. What are the optimal synthetic routes for 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene?

The synthesis involves sequential functionalization of thiophene derivatives. A typical route includes:

  • Bromination of 5-(methylthio)thiophene-2-carbaldehyde at 273 K to form 4-bromo-5-(methylthio)thiophene-2-carbaldehyde.
  • Acetal protection of the aldehyde group using glycol and p-toluenesulfonic acid in benzene.
  • Coupling via lithiation (using n-BuLi in THF at 195 K) followed by reaction with octafluorocyclopentene.
  • Hydrolysis of the acetal group to yield the final product (90% yield) . Alternative methods employ Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts with 2-methyl-5-phenylthiophen-3-yl boronic acid and 1,2-dibromobenzene .

Q. How is X-ray crystallography applied to characterize this compound’s structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXS-97 for structure solution and SHELXL-97 for refinement) is standard. Key parameters include:

  • R factors (e.g., R₁ = 0.049–0.058) and data-to-parameter ratios (>13:1) to assess refinement quality.
  • Analysis of bond lengths (e.g., mean C–C = 0.003–0.004 Å) and dihedral angles (e.g., 40–45° between thienyl substituents and the cyclopentene core) . Disorder in the cyclopentenyl ring or substituents is modeled using split occupancies (e.g., 0.81/0.19) and restrained refinement .

Q. What photochromic properties are observed, and how are they mechanistically explained?

The compound exhibits reversible ring-opening/closure under UV/visible light due to π-conjugation changes in the diarylethene core. The thienyl groups’ alignment (40–45° dihedral angles) and C⋯C distances (~4.06 Å) determine photochromic efficiency. In crystalline phases, parallel packing of thiophene rings can suppress photochromism despite favorable distances .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclopentenyl ring be resolved methodologically?

Disorder (e.g., in fluorine or methylthio substituents) is addressed by:

  • Multi-position modeling with occupancy refinement (e.g., 0.810/0.190 split).
  • Applying geometric restraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable bond lengths/angles.
  • Validating thermal displacement parameters (Ueq) to avoid overfitting .

Q. How to reconcile contradictory photochromic activity in crystalline vs. solution states?

Crystallographic data (e.g., parallel thiophene alignment) may indicate steric hindrance preventing ring-closure, even with short C⋯C distances. Solution-phase studies (UV-Vis, NMR) confirm reversible switching, while solid-state Raman spectroscopy or mechanochemical grinding can probe crystalline phase effects .

Q. What experimental designs validate this compound’s utility in metal-organic frameworks (MOFs)?

  • Coordination Chemistry : React with Zn²⁺ or other metals to form photoactive MOFs. Monitor singlet oxygen (¹O₂) generation via UV-Vis or fluorescence quenching under light.
  • Switching Behavior : Use 365 nm/visible light to toggle BCDTE (derivative) between open/closed states, altering energy transfer to porphyrin-based photosensitizers .

Q. How to address discrepancies in elemental analysis during synthesis?

For a reported C/H mismatch (calc. 41.80%/2.06% vs. found 41.73%/2.07%):

  • Repeat chromatography with alternative eluents (e.g., hexane/ethyl acetate gradients).
  • Cross-validate purity via HPLC-MS or ¹H/¹³C NMR.
  • Consider residual solvent or moisture in crystallized samples .

Methodological Recommendations

  • Photochromic Kinetics : Use time-resolved spectroscopy to quantify ring-opening/closure rates.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict ground/excited-state geometries and orbital interactions .
  • Crystallographic Refinement : Employ Hirshfeld surface analysis to validate intermolecular interactions and disorder models .

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